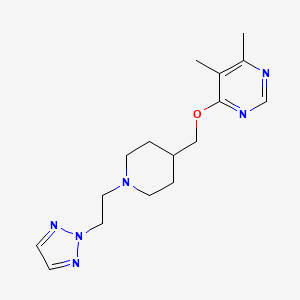
N-isopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality N-isopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Binding Studies
Research by Graulich et al. (2006) focused on the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, including compounds structurally similar to N-isopentyl-3-(4-methoxybenzyl)-tetrahydroquinazoline, for their affinity for apamin-sensitive binding sites. These compounds, particularly those with a 6,7-dimethoxy analogue, displayed higher affinity, suggesting their potential applications in neuroscience research (Graulich et al., 2006).
Synthesis of Alkaloid Structures
The work of Nery et al. (2003) involved the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, using methods that could potentially be applied to the synthesis of compounds like N-isopentyl-3-(4-methoxybenzyl)-tetrahydroquinazoline (Nery et al., 2003).
Anticancer Drug Development
Research by Bu et al. (2001) synthesized a series of compounds including 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives. These compounds were evaluated for cytotoxic activity, indicating their potential use in anticancer drug development (Bu et al., 2001).
Synthesis of Heterocyclic Compounds
Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which included structures related to tetrahydroquinazoline. This research contributes to the field of medicinal chemistry, particularly in synthesizing new compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Development of Gastrokinetic Agents
Kato et al. (1992) synthesized a series of benzamides, including compounds structurally related to tetrahydroquinazoline, to evaluate their gastrokinetic activity. This research is significant in the development of novel treatments for gastrointestinal disorders (Kato et al., 1992).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-(3-methylbutyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14(2)10-11-23-20(26)16-6-9-18-19(12-16)24-22(28)25(21(18)27)13-15-4-7-17(29-3)8-5-15/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBUORAJDGZTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2668330.png)


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2668335.png)








![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)